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Compound of Interest

Compound Name: AZ-5104-d2

Cat. No.: B15610025 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of AZ-5104-d2. It is intended for researchers, scientists, and

professionals in the field of drug development who are interested in the application of this

compound in the study of Epidermal Growth Factor Receptor (EGFR) signaling and cancer

therapeutics. This document includes a summary of its physicochemical and biological

properties, detailed experimental protocols for its characterization, and visualizations of its

mechanism of action and experimental workflows.

Introduction
AZ-5104-d2 is the deuterium-labeled analog of AZ-5104, an active metabolite of the third-

generation EGFR tyrosine kinase inhibitor (TKI), osimertinib (AZD9291).[1] Deuterated

compounds are frequently used as internal standards in quantitative mass spectrometry-based

bioanalytical assays due to their similar physicochemical properties and co-eluting nature with

the non-labeled analyte, while being distinguishable by their mass-to-charge ratio.[2][3][4] This

allows for precise and accurate quantification of the analyte in complex biological matrices. AZ-

5104 itself is a potent inhibitor of EGFR, including clinically relevant mutations such as L858R

and the T790M resistance mutation.[5][1]
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The chemical structure of AZ-5104-d2 is identical to that of AZ-5104, with the exception of the

presence of two deuterium atoms. This isotopic substitution results in a slightly higher

molecular weight.

Table 1: Physicochemical Properties of AZ-5104 and AZ-5104-d2

Property AZ-5104 AZ-5104-d2 Reference(s)

Chemical Name

N-(2-((2-

(dimethylamino)ethyl)

(methyl)amino)-5-((4-

(1H-indol-3-

yl)pyrimidin-2-

yl)amino)-4-

methoxyphenyl)acryla

mide

N-(2-((2-

(dimethylamino)ethyl)

(methyl-d2)amino)-5-

((4-(1H-indol-3-

yl)pyrimidin-2-

yl)amino)-4-

methoxyphenyl)acryla

mide

[6]

Molecular Formula C₂₇H₃₁N₇O₂ C₂₇H₂₉D₂N₇O₂ [6]

Molecular Weight 485.58 g/mol 487.59 g/mol [6]

CAS Number 1421373-98-9 2719691-01-5 [6]

Appearance Crystalline solid Not specified [7]

Solubility DMSO: ≥ 2.5 mg/mL Not specified [8]

Biological Activity and Mechanism of Action
AZ-5104 is a potent and selective inhibitor of EGFR. It demonstrates significant activity against

both activating EGFR mutations (e.g., L858R, exon 19 deletion) and the T790M resistance

mutation, which commonly arises after treatment with first and second-generation EGFR TKIs.

[9][10][11] The mechanism of action involves the irreversible binding to the cysteine residue at

position 797 in the ATP-binding pocket of the EGFR kinase domain, thereby blocking its

downstream signaling.
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AZ-5104 inhibits the EGFR signaling pathway, which plays a crucial role in cell proliferation,

survival, and differentiation.[12][13] Inhibition of EGFR phosphorylation prevents the activation

of downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[13][14]
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EGFR Signaling Pathway Inhibition by AZ-5104

In Vitro Activity
AZ-5104 has demonstrated potent inhibitory activity against various EGFR mutants in both

biochemical and cellular assays.

Table 2: In Vitro Inhibitory Activity of AZ-5104
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Assay Type
Target/Cell
Line

Mutation IC₅₀ / GI₅₀ (nM) Reference(s)

Biochemical

Assay
EGFR L858R/T790M 1 [1]

EGFR L858R 6 [1]

EGFR L861Q 1 [1]

EGFR Wild-Type 25 [1]

ErbB4 - 7 [1]

Cellular EGFR

Phosphorylation
H1975 L858R/T790M 2 [1]

PC-9 Exon 19 del 2 [1]

LoVo Wild-Type 33 [1]

Cell Growth

Inhibition
H1975 L858R/T790M 24 [7]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of AZ-5104.

Synthesis of AZ-5104-d2
A detailed, step-by-step synthesis protocol for AZ-5104 and its deuterated analog is not publicly

available and is likely considered proprietary information. However, the general principle for the

synthesis of AZ-5104-d2 involves the deuteration of the AZ-5104 molecule. This is typically

achieved by using deuterated reagents at a specific step in the synthetic route. AZ-5104 itself is

a demethylated metabolite of AZD9291.[1]

Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of AZ-5104 on the proliferation of cancer cell lines.
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Materials:

Cancer cell lines (e.g., H1975, PC-9)

Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

AZ-5104

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well plates

Multichannel pipette

Plate reader

Procedure:

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to

adhere overnight.[6][15][16][17]

Prepare serial dilutions of AZ-5104 in culture medium.

Remove the existing medium from the wells and add 100 µL of the AZ-5104 dilutions. Include

a vehicle control (e.g., DMSO).

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[7][17]

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

Measure the absorbance at 570 nm using a plate reader.

Calculate the GI₅₀ value, which is the concentration of the compound that causes 50%

inhibition of cell growth.
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Western Blot for EGFR Phosphorylation
This protocol is used to assess the inhibitory effect of AZ-5104 on EGFR phosphorylation.

Materials:

Cancer cell lines

AZ-5104

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH or β-actin)

HRP-conjugated secondary antibodies

SDS-PAGE gels

PVDF membranes

Chemiluminescent substrate

Imaging system

Procedure:

Plate cells and allow them to grow to 70-80% confluency.

Treat the cells with various concentrations of AZ-5104 for a specified time (e.g., 2 hours).

Lyse the cells with ice-cold lysis buffer.[18][19]

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a

PVDF membrane.[18]

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

[20]
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Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and detect the signal using a chemiluminescent substrate and an

imaging system.[19]

Quantify the band intensities to determine the level of EGFR phosphorylation relative to total

EGFR and a loading control.

In Vivo Tumor Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of AZ-5104 in a mouse model.

Materials:

Immunocompromised mice (e.g., BALB/c nude mice)

Cancer cell line (e.g., H1975)

Matrigel

AZ-5104 formulation for oral administration

Calipers

Procedure:

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) mixed with Matrigel

into the flank of each mouse.[21][22]

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Administer AZ-5104 orally at the desired dose and schedule (e.g., 5 mg/kg, once daily).[1]

The control group receives the vehicle.
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Measure the tumor volume with calipers every 2-3 days.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic studies).

Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the preclinical evaluation of an EGFR

inhibitor like AZ-5104.
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Click to download full resolution via product page

Preclinical Evaluation Workflow for AZ-5104

Conclusion
AZ-5104-d2 is a valuable tool for the accurate quantification of AZ-5104 in preclinical and

clinical studies. AZ-5104 is a potent, third-generation EGFR inhibitor with significant activity

against sensitizing and resistance mutations. The experimental protocols and data presented in

this guide provide a solid foundation for researchers investigating the therapeutic potential of

targeting the EGFR signaling pathway in cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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